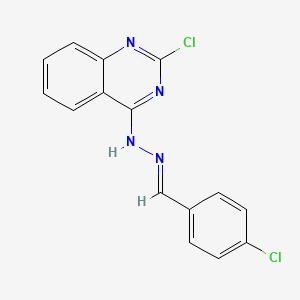

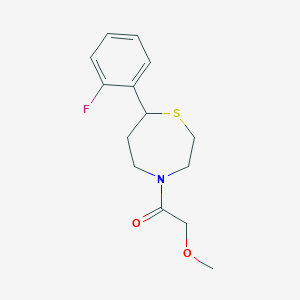

![molecular formula C17H15ClN2O3S2 B2884862 N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 898436-78-7](/img/structure/B2884862.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in various fields, including medical, environmental, and industrial research. They have a distinctive structure and a broad spectrum of biological effects .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimicrobial and Antiviral Activities

Studies on derivatives of similar chemical structures have shown promising antimicrobial and antiviral properties. For instance, sulfonamide derivatives synthesized from chlorobenzoic acid demonstrated anti-tobacco mosaic virus activity, highlighting potential antiviral applications (Chen et al., 2010). Another study on 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives revealed moderate to excellent antimicrobial activity against a variety of bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).

Herbicidal Activity

The herbicidal potential of benzamide derivatives, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, indicates the potential utility of N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide in agricultural applications. These compounds have shown effectiveness against annual and perennial grasses, offering potential for selective herbicide development (Viste et al., 1970).

Interaction with Biological Molecules

Research on mixed-ligand copper(II)-sulfonamide complexes, including compounds similar in structural motifs to this compound, has shown significant interactions with DNA and demonstrated anticancer activity. These studies suggest the potential of related compounds to interact with biological molecules in a manner that could be harnessed for therapeutic purposes (González-Álvarez et al., 2013).

Potential for Drug Development

The structural and functional diversity of compounds related to this compound underlines their potential in drug development. For example, studies have demonstrated the synthesis and biological evaluation of thiazolidinone derivatives, highlighting their psychotropic, anti-inflammatory, and cytotoxic activities (Zablotskaya et al., 2013). Such activities indicate the potential therapeutic applications of this compound derivatives in treating various conditions.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Future Directions

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-11-5-7-12(8-6-11)25(22,23)10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)24-17/h2-8H,9-10H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZSGUIUDMJKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

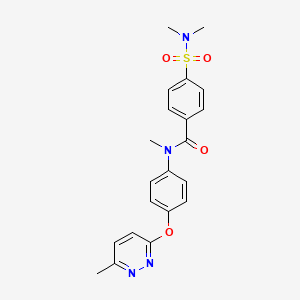

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone](/img/structure/B2884782.png)

![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)

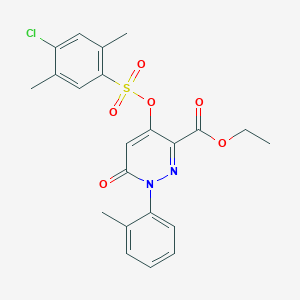

![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)

phenyl]methyl})amine](/img/structure/B2884793.png)

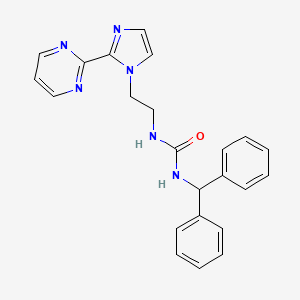

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)

![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)